3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activity. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C21H19FN2O3
- Molecular Weight : 366.392 g/mol
- CAS Number : 847405-24-7
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways related to cancer and neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders such as Parkinson's disease. The selective inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with these conditions .
Anticancer Activity
The compound may also possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer progression. Inhibition of PLK4 can lead to reduced cell proliferation in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology .
Case Studies
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MAO-B Inhibition :
- A study evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications to the benzofuran structure significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions showed increased selectivity and potency against MAO-B compared to their non-fluorinated counterparts .
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PLK4 Inhibition :
- In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal, which triggered p53 stabilization and subsequent cell cycle arrest, highlighting a pathway through which this compound could exert its anticancer effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-15-10-4-5-11-16(15)23-21(26)19-18(14-9-3-6-12-17(14)27-19)24-20(25)13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIVHOAWACICO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.